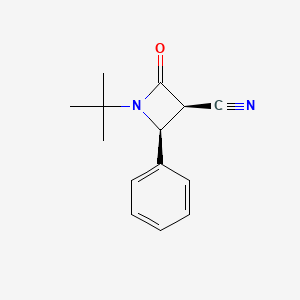![molecular formula C18H12O4 B14437923 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione CAS No. 75062-45-2](/img/structure/B14437923.png)
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. The compound’s structure includes a pyran ring fused with phenyl groups, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione can be achieved through several methods. One common approach involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature, resulting in the formation of an imine intermediate . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, its structure allows it to interact with enzymes and receptors, potentially inhibiting microbial growth or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindole: Shares a similar phenyl group but has an indole ring instead of a pyran ring.
2-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group attached to a benzene ring.
Thiazoles: Heterocyclic compounds with sulfur and nitrogen atoms in the ring, exhibiting diverse biological activities.
Uniqueness
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is unique due to its specific combination of a pyran ring fused with phenyl groups and a hydroxyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
75062-45-2 |
|---|---|
Molekularformel |
C18H12O4 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-benzoyl-3-hydroxy-6-phenylpyran-4-one |
InChI |
InChI=1S/C18H12O4/c19-14-11-15(12-7-3-1-4-8-12)22-18(17(14)21)16(20)13-9-5-2-6-10-13/h1-11,21H |
InChI-Schlüssel |
NDEWUDRYMKVIBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


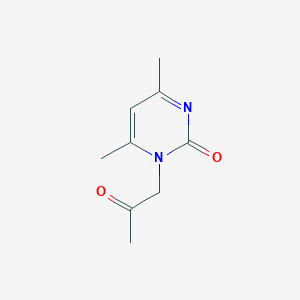
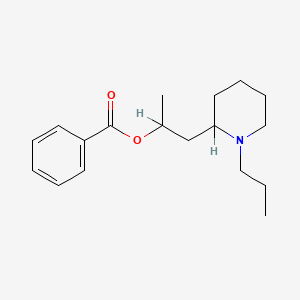
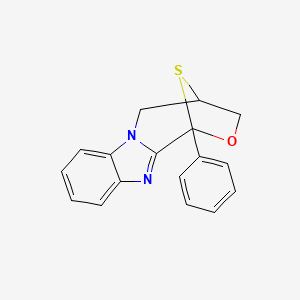
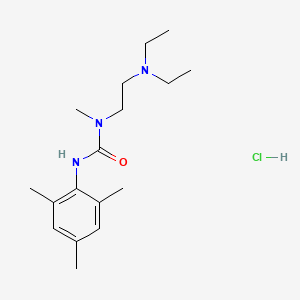
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
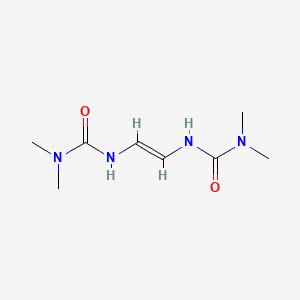
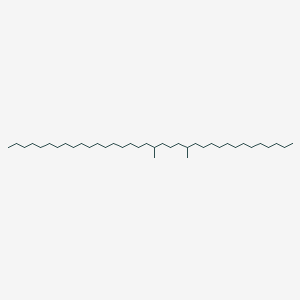
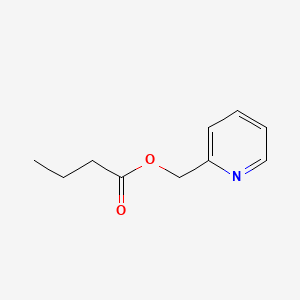


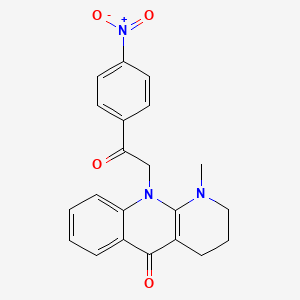
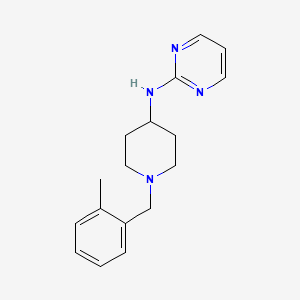
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
